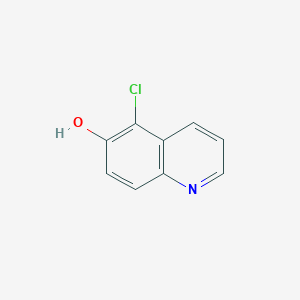

5-Chloroquinolin-6-OL

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. chemicalbook.com The name "quinoline" is derived from quinine (B1679958), a naturally occurring alkaloid found in the bark of the Cinchona tree, which has long been used to treat malaria. This historical link to a potent therapeutic agent spurred early interest in quinoline and its derivatives. researchgate.net Over the decades, research has evolved from simple isolation and characterization to the development of sophisticated synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which have enabled the creation of a vast library of quinoline-based compounds. chemicalbook.com This has led to the discovery of numerous derivatives with a wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. chemicalbook.comresearchgate.net The continuous exploration of quinoline chemistry is driven by the need for new therapeutic agents to combat drug-resistant pathogens and various diseases. libretexts.org

Fundamental Structural Features and Core Pharmacophoric Relevance of the Quinoline Scaffold

The quinoline scaffold consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, creating a bicyclic aromatic system with the molecular formula C₉H₇N. researchgate.net This rigid, planar structure is a key feature of its pharmacophoric relevance, providing a versatile backbone for the attachment of various functional groups. The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making it a weak tertiary base. researchgate.net The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a remarkable diversity of biological activities. researchgate.net This has led to the development of numerous approved drugs containing the quinoline core. chemicalbook.com The ability to modify the quinoline structure at various positions allows for the fine-tuning of its physicochemical properties and biological targets. chemicalbook.com

Significance of Halogen Substitution in Quinoline Derivatives

The introduction of halogen atoms, such as chlorine, into the quinoline scaffold can significantly modulate the compound's biological activity. chemicalbook.com Halogenation can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. chemicalbook.com For instance, the presence of a halogen atom has been shown to enhance the antimalarial and anticancer activities of some quinoline derivatives. chemicalbook.com The position of the halogen substituent is also crucial; for example, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those at positions 4 and 8. chemicalbook.com While historically considered to be a general lipophilic group, recent studies have shown that larger halogens like chlorine can actively participate in binding to protein active sites through unique electrostatic interactions. lookchem.com This highlights the strategic importance of halogenation in the rational design of new bioactive quinoline derivatives. nih.gov

Specific Rationale for Academic Investigation of 5-Chloroquinolin-6-OL within the Broader Quinoline Family

While extensive research exists for the quinoline family as a whole, and for certain isomers like 5-chloroquinolin-8-ol (cloxyquin), specific academic investigation focused solely on this compound is less documented in publicly available literature. However, the rationale for its investigation can be inferred from the established importance of its structural components. As a halogenated quinolinol, this compound is of academic interest as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, with a chlorine atom at the 5-position and a hydroxyl group at the 6-position, offers a distinct electronic and steric profile compared to its more studied isomers. This unique structure provides a platform for creating new compounds with potentially specific therapeutic or pesticidal properties. The compound is noted to have potential antimicrobial and antimalarial properties, which warrants further exploration to understand its mechanism of action and potential therapeutic applications.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that some of these values are predicted and may not have been experimentally confirmed.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.60304 g/mol | |

| Melting Point | 228 °C (decomposition) | |

| Boiling Point | 321.3 ± 22.0 °C (Predicted) | |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.40 ± 0.40 (Predicted) | |

| CAS Number | 64165-35-1 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, such as ¹H NMR and ¹³C NMR spectra, are not widely available in the reviewed literature. For comparison, the known NMR data for the related compound 6-Chloroquinoline (B1265530) is provided below.

¹H NMR of 6-Chloroquinoline chemicalbook.com No specific peak data available in the provided search results.

¹³C NMR of 6-Chloroquinoline nih.gov No specific peak data available in the provided search results.

Synthesis and Reactivity

While a specific, detailed synthetic route for this compound is not extensively documented, general methods for quinoline synthesis can be applied. One common approach is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. chemicalbook.com For halogenated quinolines, a modified Skraup synthesis using a halo-substituted aniline could be a viable route. nih.gov Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

This compound is reported to be used as an intermediate in the synthesis of various other compounds, indicating its reactivity and utility as a building block in organic chemistry. The hydroxyl and chloro substituents provide reactive sites for further chemical modifications.

Biological and Pharmacological Profile

The biological activity of this compound has not been extensively studied in isolation. However, based on the known activities of related compounds, it is predicted to have antimicrobial and antimalarial properties. For instance, the isomeric compound 5-chloroquinolin-8-ol (cloxyquin) has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests that this compound may also possess antitubercular properties worth investigating. The broader class of halogenated quinolines has been shown to exhibit a range of biological effects, and the specific substitution pattern of this compound could lead to novel pharmacological activities. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKMSHRIEDVXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60802906 | |

| Record name | 5-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-35-1 | |

| Record name | 5-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Chloroquinolin 6 Ol

Direct Synthesis Approaches for 5-Chloroquinolin-6-OL

Direct functionalization of a pre-existing quinoline (B57606) core represents an atom-economical approach to this compound. This typically involves the regioselective introduction of a chlorine atom onto quinoline-6-ol or a hydroxyl group onto 5-chloroquinoline (B16772).

Regioselective Chlorination Strategies for Quinoline-6-ol Precursors

The direct chlorination of quinoline-6-ol is governed by the principles of electrophilic aromatic substitution. The hydroxyl group at the C-6 position is an activating, ortho-, para-directing group, while the quinoline nitrogen is a deactivating group, particularly for the pyridine (B92270) ring. Electrophilic attack is therefore most likely to occur on the benzene (B151609) ring.

The directing effects of the hydroxyl group would favor substitution at the C-5 and C-7 positions. The pyridinium (B92312) cation, formed under acidic conditions typical for halogenation, further deactivates the pyridine ring towards electrophilic attack. reddit.com Consequently, the chlorination of quinoline-6-ol is expected to yield a mixture of this compound and 7-chloroquinolin-6-ol. Achieving high regioselectivity for the desired 5-chloro isomer would likely require the use of specialized chlorinating agents or protecting group strategies to block the more reactive C-7 position. While electrophilic substitution on quinolines is a known process, specific studies detailing the selective chlorination of quinoline-6-ol are not prevalent in the reviewed literature. researchgate.net

| Reagent/Condition | Expected Product(s) | Remarks |

| Cl2 / Lewis Acid | Mixture of 5-chloro- and 7-chloroquinolin-6-ol | Poor regioselectivity is anticipated due to the strong activating effect of the hydroxyl group at both ortho positions. |

| N-Chlorosuccinimide (NCS) | Mixture of 5-chloro- and 7-chloroquinolin-6-ol | May offer milder reaction conditions but regioselectivity remains a challenge. |

| SO2Cl2 | Mixture of 5-chloro- and 7-chloroquinolin-6-ol | Another common chlorinating agent for aromatic systems. |

Selective Hydroxylation at the C-6 Position of 5-Chloroquinoline

The introduction of a hydroxyl group at the C-6 position of 5-chloroquinoline presents a significant synthetic challenge. The chloro-substituted quinoline ring is electron-deficient and therefore deactivated towards electrophilic substitution, which is the typical mechanism for hydroxylation.

Modern methods for direct C-H hydroxylation of N-heteroarenes are emerging, some of which proceed via base-catalyzed halogen transfer, forming an intermediate that can undergo nucleophilic hydroxylation. nih.gov Such a strategy, if applied to 5-chloroquinoline, would need to overcome the inherent challenge of directing the hydroxylation to the C-6 position over other potentially more reactive sites. The development of highly regioselective C-H functionalization methods is an active area of research, but a specific protocol for the C-6 hydroxylation of 5-chloroquinoline has not been prominently reported. mdpi.com

Mechanistic Investigations of Targeted Synthesis Pathways

The mechanism of regioselective chlorination of quinoline-6-ol follows the established pathway for electrophilic aromatic substitution. The chlorine electrophile, generated from the chlorinating agent, attacks the electron-rich benzene ring of the quinoline nucleus. The stability of the resulting Wheland intermediate determines the regioselectivity. The intermediates leading to substitution at C-5 and C-7 are stabilized by resonance involving the lone pair of the hydroxyl group.

For selective hydroxylation, the mechanism would depend on the chosen methodology. For the aforementioned base-catalyzed halogen transfer, the mechanism would involve deprotonation at the C-6 position, followed by halogenation and subsequent nucleophilic substitution by a hydroxide (B78521) surrogate. nih.gov The regioselectivity of the initial deprotonation would be the critical factor.

Classical Quinoline Synthesis Reactions and Their Adaptations for this compound Analogues

Classical named reactions that construct the quinoline ring system from acyclic precursors offer an alternative and often more regioselective approach to substituted quinolines like this compound.

Gould–Jacob Reaction Derivatives for 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be subsequently modified. The reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate ester, followed by thermal cyclization. reddit.com To synthesize a precursor for this compound using this method, the required starting material would be 4-chloro-3-aminophenol.

The synthesis of 4-chloro-3-aminophenol has been reported through various routes, including the reduction of 3-chloro-4-nitrophenol. chemicalbook.comnbinno.com With this precursor in hand, the Gould-Jacobs reaction would proceed as follows:

Condensation: 4-chloro-3-aminophenol reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate.

Cyclization: Thermal cyclization of the enamine leads to the formation of ethyl 5-chloro-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation would yield 5-chloro-6-hydroxy-4-quinolone.

Further chemical modifications would be necessary to convert the 4-quinolone to the desired this compound.

| Starting Material | Reagents | Intermediate Product | Final Product (after modification) |

| 4-chloro-3-aminophenol | Diethyl ethoxymethylenemalonate, heat | 5-chloro-6-hydroxy-4-quinolone | This compound |

Friedländer Condensation Approaches for Quinoline Ring Formation

A more plausible approach would involve using a more accessible precursor, such as 2-amino-5-chlorobenzaldehyde (B1272629), and introducing the hydroxyl group at a later stage. The synthesis of 2-amino-5-chlorobenzaldehyde has been documented, for instance, by the reduction of 5-chloro-2-nitrobenzaldehyde (B146351) or the oxidation of (2-amino-5-chlorophenyl)methanol. chemicalbook.com

The Friedländer condensation would then proceed by reacting 2-amino-5-chlorobenzaldehyde with a suitable carbonyl compound, such as acetaldehyde (B116499) or acetone, to form the quinoline ring. The subsequent introduction of the hydroxyl group at the C-6 position would be necessary to obtain the final product.

| 2-Aminoaryl Carbonyl | Methylene Component | Product (requiring further functionalization) |

| 2-amino-5-chlorobenzaldehyde | Acetaldehyde | 5-Chloroquinoline |

| 2-amino-5-chlorobenzaldehyde | Acetone | 5-Chloro-2-methylquinoline |

Pfitzinger Reaction Variations for Quinoline-4-carboxylic Acids

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a powerful method for the synthesis of quinoline-4-carboxylic acids. The reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netresearchgate.net The versatility of this reaction allows for the preparation of a wide range of substituted quinolines by varying the substituents on the isatin and the carbonyl compound.

The general mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin under basic conditions to form an isatoic acid intermediate. This intermediate then condenses with a carbonyl compound, such as a ketone or aldehyde, to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org

While a direct synthesis of this compound via the Pfitzinger reaction is not extensively documented, the synthesis of substituted quinoline-4-carboxylic acids, which can be precursors to other functionalized quinolines, is well-established. For instance, the reaction of a 5-chloroisatin (B99725) with an appropriate carbonyl compound could theoretically yield a 6-chloroquinoline-4-carboxylic acid derivative. Subsequent decarboxylation and hydroxylation steps would be necessary to arrive at the target molecule.

Variations of the Pfitzinger reaction, such as the Pfitzinger-Borsche reaction, offer alternative routes to quinoline derivatives. These variations often involve modifications to the reaction conditions or the use of different starting materials to achieve specific substitution patterns on the quinoline ring. researchgate.netijsr.net

Table 1: Examples of Pfitzinger Reaction for Substituted Quinolines

| Isatin Derivative | Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | - | researchgate.net |

| N-Acetylisatin | Various | Base | 2-Hydroxy-quinoline-4-carboxylic acids | - | wikipedia.org |

Skraup and Doebner–von Miller Protocols for Quinoline Ring Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is one of the oldest and most well-known methods for preparing quinolines. The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org The reaction is often vigorous and requires careful temperature control. wikipedia.org

A closely related and more versatile method is the Doebner–von Miller reaction. This reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines. slideshare.netsynarchive.comwikipedia.org The reaction is typically catalyzed by a strong acid. slideshare.net

A plausible synthetic route to a chloro-hydroxyquinoline derivative using a Doebner-von Miller type reaction has been documented for the synthesis of 5-chloro-8-hydroxyquinoline (B194070) from 2-amino-4-chlorophenol (B47367) and acrolein diethyl acetal. chemicalbook.com This suggests that a similar approach starting with the appropriate aminophenol could potentially yield this compound. A general procedure involves refluxing the substituted aniline with the α,β-unsaturated carbonyl compound in the presence of hydrochloric acid. chemicalbook.com

A patent describes a preparation method for 5-chloro-8-hydroxyquinoline, a structural isomer of the target compound, using 4-chloro-2-aminophenol and methacrylaldehyde in the presence of hydrochloric acid. google.com Another patent details the synthesis of the same isomer from 4-chloro-2-nitrophenol (B165678) and 4-chloro-2-aminophenol with glycerol and sulfuric acid, which is a modification of the Skraup synthesis. google.com

Table 2: Example of Doebner-von Miller Type Synthesis of a Chloro-hydroxyquinoline

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Reaction Conditions | Reference |

| 2-Amino-4-chlorophenol | Acrolein diethyl acetal | 1N HCl | 5-Chloro-8-hydroxyquinoline | Reflux at 111°C for 24 hours | chemicalbook.com |

Conrad–Limpach Synthesis Modifications for 4-Hydroxyquinolines

The Conrad–Limpach synthesis is a classical method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction involves the condensation of an aniline with a β-ketoester. synarchive.comwikipedia.org The initial reaction, typically carried out at a lower temperature, forms a β-aminoacrylate. Subsequent thermal cyclization at a higher temperature leads to the formation of the 4-hydroxyquinoline (B1666331). synarchive.comuni-konstanz.de

The regioselectivity of the Conrad-Limpach synthesis can be influenced by the reaction conditions. The kinetically controlled product is the 4-hydroxyquinoline, while the thermodynamically favored product, formed at even higher temperatures, is the 2-hydroxyquinoline (B72897), in what is known as the Knorr quinoline synthesis. wikipedia.org

To synthesize this compound via this method, one would theoretically start with 4-chloro-2-methoxyaniline (B126167) (to later be deprotected to the hydroxyl group) and a suitable β-ketoester. The choice of solvent is crucial for the high-temperature cyclization step, with high-boiling point solvents like diphenyl ether often employed. jptcp.com A scalable synthesis of related antiparasitic quinolones has been reported utilizing a Conrad-Limpach reaction as a key step. lfrueh.com

Table 3: General Scheme of the Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Reaction Steps | Product Type | Reference |

| Substituted Aniline | Ethyl acetoacetate | 1. Condensation (lower temp.) 2. Thermal cyclization (higher temp.) | 4-Hydroxyquinoline derivative | synarchive.comwikipedia.org |

Modern Synthetic Techniques for this compound and Related Analogues

Modern synthetic chemistry has introduced a variety of new methods for the construction of the quinoline ring system, often with improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. nih.gov While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, these methods can be applied to the functionalization of a pre-formed quinoline ring. For example, a palladium-catalyzed hydroxylation could potentially be used to introduce the hydroxyl group at the 6-position of a 5-chloroquinoline precursor. rsc.org

Palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed in the synthesis of quinolinones. nih.gov Furthermore, palladium-catalyzed C-N cross-coupling reactions are widely used in the synthesis of nitrogen-containing heterocycles. acs.org

The synthesis of functionalized quinolines can also be achieved through palladium-catalyzed C-H activation and annulation strategies. nih.gov These methods offer atom-economical routes to complex quinoline derivatives.

Metal-Free and Green Chemistry Approaches (e.g., Ionic Liquid Mediated, Ultrasound Irradiation)

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. researchgate.net Green chemistry approaches to quinoline synthesis focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. rsc.orgresearchgate.net

Examples of green approaches to quinoline synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses like the Skraup reaction. nih.gov

Use of green solvents: Water and ionic liquids have been explored as environmentally benign alternatives to traditional organic solvents. researchgate.net

Catalysis with reusable catalysts: The use of solid acid catalysts or metal nanoparticles that can be easily recovered and reused enhances the sustainability of the process. nih.gov

Metal-free synthesis of functionalized quinolines has also been reported, for example, through the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. acs.org

Table 4: Overview of Green Chemistry Approaches for Quinoline Synthesis

| Green Approach | Description | Advantages | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, improved yields. | nih.gov |

| Green Solvents | Employing water or ionic liquids as the reaction medium. | Reduced environmental impact, improved safety. | researchgate.net |

| Reusable Catalysts | Use of solid acids or recoverable nanocatalysts. | Waste reduction, cost-effectiveness. | nih.gov |

| Metal-Free Reactions | Avoiding the use of transition metal catalysts. | Reduced cost and toxicity. | acs.org |

Photochemical Synthesis Strategies

Photochemical reactions offer unique pathways for the synthesis and functionalization of heterocyclic compounds. Visible light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding via a radical pathway. nih.gov This method allows for the direct introduction of hydroxyalkyl groups onto the quinoline ring under mild conditions.

The synthesis of a tetrahydroquinoline library has been achieved through a photochemical annulation between maleimides and N-alkyl anilines. rsc.org While this produces a reduced quinoline core, it highlights the potential of photochemical methods in building the quinoline scaffold.

Photochemical reactions can also be used for the functionalization of existing quinoline derivatives. For example, the photosensitized reaction of 8-hydroxyquinoline-5-sulfonic acid has been studied. tsijournals.com Furthermore, UV irradiation of 4-hydroxyquinoline has been shown to generate triplet states that can react with other molecules. researchgate.net

Electrochemical Synthesis Protocols

The electrochemical synthesis of this compound has not been extensively documented in the scientific literature. However, the principles of electrosynthesis are broadly applicable to the formation of quinoline and quinolinol derivatives, suggesting potential pathways for the construction of this compound. Electrochemical methods offer a "green" alternative to traditional synthesis, often avoiding harsh reagents and high temperatures.

In a general sense, the electrochemical synthesis of quinoline-type structures can be approached through anodic oxidation. For instance, the anodic oxidation of appropriately substituted anilines and other precursors can lead to the formation of the quinoline ring system. This process typically involves the generation of radical cations at the anode, which then undergo intramolecular cyclization and subsequent aromatization to yield the desired heterocyclic core. The specific starting materials for the electrochemical synthesis of this compound would likely be derivatives of 4-chloro-2-aminophenol, which could undergo an electrochemically induced condensation and cyclization with a suitable three-carbon synthon.

Chemical Derivatization Strategies of this compound

The presence of a hydroxyl group, a chlorine substituent, and an aromatic quinoline ring system in this compound offers multiple avenues for chemical derivatization. These modifications can be used to alter the physicochemical properties and biological activities of the parent molecule.

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 6-position of the quinoline ring is a prime site for functionalization through etherification and esterification reactions.

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The base, such as sodium hydroxide or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson ether synthesis.

Esterification: Ester derivatives of this compound can be prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the hydrogen chloride byproduct. For example, reaction with acetyl chloride would yield 5-chloroquinolin-6-yl acetate (B1210297).

Detailed research findings on the etherification and esterification of the closely related isomer, 5-chloro-8-hydroxyquinoline, have been reported. For instance, the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate (B1199739) in the presence of potassium carbonate leads to the formation of the corresponding ester, ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate. This suggests that similar transformations would be readily achievable with this compound.

Table 1: Examples of Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 5-Chloro-6-methoxyquinoline |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 5-Chloroquinolin-6-yl acetate |

Reactions Involving the Chlorine Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The chlorine atom at the 5-position of the quinoline ring is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chlorine atom by a nucleophile is possible, although the quinoline ring itself is not strongly activated towards nucleophilic attack. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring or by using strong nucleophiles under forcing conditions (high temperature and/or pressure). Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates.

Cross-Coupling Reactions: The chlorine substituent provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with primary or secondary amines to introduce amino substituents at the 5-position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloroquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

While specific examples for this compound are not abundant, the general applicability of these cross-coupling reactions to chloroquinolines is well-established in the literature.

Table 2: Examples of Reactions Involving the Chlorine Substituent

| Reaction Type | Key Reagents | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | 5-Methoxyquinolin-6-ol |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Arylquinolin-6-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Aminoquinolin-6-ol |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst | 5-Alkynylquinolin-6-ol |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system itself can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring is an aromatic system and can undergo electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions. The pyridine ring of the quinoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution typically occurs on the benzene ring (carbocyclic ring). The hydroxyl group at the 6-position is an activating, ortho-, para-directing group, while the chlorine at the 5-position is a deactivating, ortho-, para-directing group. The combined effect of these substituents would direct incoming electrophiles primarily to the 7- and 8-positions.

A notable example of electrophilic substitution is the enzymatic chlorination of 6-hydroxyquinoline (B46185) using a flavin-dependent halogenase, which selectively yields 5-chloro-6-hydroxyquinoline. This demonstrates the feasibility of introducing substituents at the 5-position via an electrophilic pathway.

Nucleophilic Substitution on the Ring: As mentioned earlier, the quinoline ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The nitrogen atom in the pyridine ring makes the 2- and 4-positions electron-deficient and thus more susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. However, for this compound, direct nucleophilic substitution on the carbon atoms of the ring (other than the carbon bearing the chlorine) is unlikely to occur under standard conditions.

Synthesis of Coordination Compounds and Metal Complexes utilizing this compound as a Ligand

Quinolinol derivatives are well-known for their ability to act as chelating ligands for a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming stable chelate rings. This compound is expected to exhibit similar coordinating properties.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The deprotonation of the hydroxyl group is often necessary for coordination, which can be achieved by adding a base or by using a metal salt that can facilitate this deprotonation.

The geometry and stoichiometry of the resulting metal complexes would depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions. For example, with divalent transition metal ions like Cu(II), Ni(II), or Zn(II), one might expect the formation of complexes with a 1:2 metal-to-ligand ratio, where two deprotonated this compound molecules coordinate to the metal center.

The closely related isomer, 5-chloro-8-hydroxyquinoline, has been extensively studied as a ligand, forming complexes with a wide range of metal ions. These complexes have found applications in various fields, including analytical chemistry and medicine. It is highly probable that this compound would also form stable and potentially useful metal complexes.

Advanced Spectroscopic and Analytical Characterization of 5 Chloroquinolin 6 Ol

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. perkinelmer.com The resulting spectrum is a unique fingerprint of the molecule, revealing its constituent functional groups. For 5-Chloroquinolin-6-OL, the FT-IR spectrum is expected to display a series of characteristic bands corresponding to its distinct structural components: the quinoline (B57606) ring, the hydroxyl group, and the chloro substituent.

Key expected vibrational modes for this compound would include:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200–3550 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. researchgate.net

Aromatic C-H Stretching: Sharp absorption bands are expected to appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the quinoline ring.

C=C and C=N Stretching: The quinoline ring system would produce a series of complex bands in the 1450–1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic and heterocyclic rings. nih.gov

O-H Bending: In-plane bending of the O-H group is expected to produce a band in the 1300-1450 cm⁻¹ range.

C-O Stretching: A strong band corresponding to the stretching of the C-O bond of the phenolic hydroxyl group would likely be observed in the 1200–1300 cm⁻¹ region. researchgate.net

C-Cl Stretching: The vibration of the C-Cl bond is expected to give rise to a strong absorption band in the lower wavenumber region, typically between 600 and 800 cm⁻¹. iosrjournals.org

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the quinoline ring would be reflected in the C-H out-of-plane bending region (650–900 cm⁻¹), providing structural confirmation.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=C / C=N Ring Stretch | 1450 - 1650 | Medium to Strong |

| O-H Bend | 1300 - 1450 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. nih.gov While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would be particularly useful for characterizing the quinoline backbone.

Ring Breathing Modes: The symmetric "breathing" vibrations of the quinoline ring system are expected to produce sharp, intense signals, which are highly characteristic of the bicyclic structure.

C-Cl Stretching: The C-Cl stretch is also Raman active and would be expected in the 600-800 cm⁻¹ region. sigmaaldrich.com

Skeletal Vibrations: The C-C stretching vibrations within the rings would be prominent. In contrast to FT-IR, the O-H stretching vibration is typically weak in Raman spectra. sid.ir

A comparative analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational properties of this compound, aiding in a comprehensive structural assignment. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Investigations for Chemical Shift Assignments

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum for this compound would show distinct signals for each of the non-equivalent protons on the quinoline ring and the hydroxyl proton.

The key features expected in the ¹H NMR spectrum are:

Chemical Shifts (δ): The protons on the quinoline ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. acs.org The exact chemical shift of each proton is influenced by the electronic effects of the nitrogen atom, the chloro group (electron-withdrawing), and the hydroxyl group (electron-donating). nih.govuncw.edu The H2 proton, being adjacent to the electronegative nitrogen, is generally the most deshielded and appears furthest downfield. acs.org

Hydroxyl Proton: The -OH proton signal can appear over a wide chemical shift range and is often broad. Its position is sensitive to solvent, concentration, and temperature.

Spin-Spin Coupling (J): The coupling patterns (e.g., doublets, triplets, doublets of doublets) arise from the interactions between neighboring protons. These patterns are crucial for determining the relative positions of the protons on the quinoline ring. For instance, ortho-coupling (³J) is typically larger than meta-coupling (⁴J) or para-coupling (⁵J). acs.org

Table 2: Predicted ¹H NMR Signals for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H2 | ~8.5 - 8.9 | Doublet of doublets (dd) | ³J(H2-H3), ⁴J(H2-H4) |

| H3 | ~7.3 - 7.6 | Doublet of doublets (dd) | ³J(H3-H2), ³J(H3-H4) |

| H4 | ~8.0 - 8.4 | Doublet of doublets (dd) | ³J(H4-H3), ⁴J(H4-H2) |

| H7 | ~7.0 - 7.4 | Doublet (d) | ³J(H7-H8) |

| H8 | ~7.5 - 7.9 | Doublet (d) | ³J(H8-H7) |

| 6-OH | Variable, Broad | Singlet (s) | N/A |

Carbon (¹³C) NMR Investigations for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. For this compound, nine distinct signals would be expected for the nine carbon atoms of the quinoline ring.

Chemical Shifts (δ): The carbon chemical shifts are spread over a much wider range than proton shifts (typically 0-220 ppm). The carbons of the quinoline ring are expected to appear between δ 110 and 160 ppm. nih.gov The carbon atom attached to the hydroxyl group (C6) and the carbon atom attached to the chlorine atom (C5) would have their chemical shifts significantly influenced by these substituents. The C-O carbon would be shifted downfield, while the C-Cl carbon's shift is also expected to be downfield. Carbons adjacent to the nitrogen (C2, C8a) would also show characteristic downfield shifts. nih.gov

Table 3: Predicted ¹³C NMR Signal Regions for this compound

| Carbon Atom | Expected Chemical Shift Region (δ, ppm) |

|---|---|

| C2, C4, C8a (adjacent to N) | 140 - 155 |

| C6 (attached to -OH) | 145 - 160 |

| C5 (attached to -Cl) | 120 - 135 |

| C3, C7, C8, C4a | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. researchgate.net A COSY spectrum of this compound would show cross-peaks connecting H2-H3, H3-H4, and H7-H8, confirming their adjacent positions within the two separate spin systems of the quinoline ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. universiteitleiden.nl An HSQC spectrum would allow for the direct assignment of each protonated carbon in the quinoline ring by linking the already identified proton signals (from ¹H and COSY spectra) to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. universiteitleiden.nl HMBC is critical for piecing together the entire molecular framework. For example, it would show correlations from H7 to carbons C5 and C8a, and from H4 to C5 and C4a, definitively confirming the placement of the chloro and hydroxyl groups and connecting the different parts of the quinoline ring system.

Together, this suite of spectroscopic techniques provides a powerful and comprehensive methodology for the complete and accurate structural characterization of this compound.

Variable Temperature NMR (VT-NMR) for Conformational and Dynamic Studies

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful analytical technique used to investigate dynamic processes and conformational changes in molecules. ox.ac.uk By recording NMR spectra at different temperatures, researchers can gain insights into phenomena such as the rotation around single bonds, ring inversions, and intermolecular exchange processes that occur on the NMR timescale. ox.ac.ukox.ac.uk For a molecule like this compound, VT-NMR could be instrumental in studying its dynamic behavior in solution.

One potential area of investigation for this compound is the study of proton exchange dynamics of the hydroxyl group (-OH). The rate of exchange of this proton with the solvent or other molecules can be temperature-dependent. At low temperatures, this exchange may be slow enough to allow for the observation of coupling between the hydroxyl proton and adjacent aromatic protons. As the temperature increases, the exchange rate accelerates, leading to the broadening and eventual coalescence of the signals involved.

Furthermore, VT-NMR can be used to study potential intermolecular interactions, such as hydrogen bonding. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. A VT-NMR study would likely show a significant change in the chemical shift of the -OH proton as a function of temperature, providing information about the strength and nature of these interactions. While specific VT-NMR studies on this compound are not extensively reported, the principles of the technique suggest its utility in elucidating the compound's solution-state dynamics.

Table 1: Hypothetical VT-NMR Data for Hydroxyl Proton of this compound

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) | Inferred Dynamic Process |

| 273 | 9.5 | 5 | Slow proton exchange, distinct signal |

| 298 | 9.2 | 15 | Intermediate exchange, signal broadening |

| 323 | 8.8 | 30 | Fast exchange, further broadening/coalescence |

This interactive table illustrates how changes in temperature could hypothetically influence the NMR signal of the hydroxyl proton, reflecting underlying dynamic processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for characterizing compounds with chromophores, such as the aromatic quinoline ring system in this compound. The absorption of UV-Vis radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For aromatic molecules like quinolines, the most significant electronic transitions are typically π → π* transitions. ktu.edu.tr

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-electron system of the fused bicyclic aromatic structure. Studies on closely related compounds, such as 6-chloroquinoline (B1265530) and other substituted quinolines, provide a basis for predicting the spectral features. dergipark.org.tr For instance, the spectrum of 6-chloroquinoline exhibits distinct absorption bands that are attributed to π → π* transitions within the quinoline core. dergipark.org.tr The presence of the hydroxyl (-OH) and chloro (-Cl) substituents on the this compound ring will influence the precise wavelengths of maximum absorbance (λmax) and the molar absorptivity. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline.

A study on cloxyquin (5-chloro-8-hydroxyquinoline), an isomer of the target compound, showed a strong absorption peak, which is consistent with the expected electronic transitions in this class of compounds. nih.gov Based on analogous structures, the UV-Vis spectrum of this compound would be expected to display multiple absorption bands in the range of 250-400 nm.

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Electronic Transition |

| ~260 | High | π → π |

| ~310 | Moderate | π → π |

| ~350 | Moderate | π → π* |

This interactive table summarizes the anticipated UV-Vis spectral data for this compound, based on the analysis of structurally similar compounds.

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, and often non-volatile, molecules like this compound. researchgate.net This method generates ions directly from a solution, which minimizes fragmentation and typically produces intact molecular ions or quasi-molecular ions. doi.org

For this compound, analysis by ESI-MS in the positive ion mode would be expected to yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₆ClNO, the monoisotopic mass of the neutral molecule is approximately 179.0138 u. Therefore, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 180.0216. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an A+2 peak at m/z 182.0187 with about one-third the intensity of the [M+H]⁺ peak, providing a clear signature for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion could be performed to elicit structural information. Potential fragmentation pathways might include the neutral loss of molecules such as carbon monoxide (CO) or hydrogen chloride (HCl).

Table 3: Predicted ESI-MS Data for this compound

| Ion Species | Calculated m/z | Relative Abundance | Notes |

| [M+H]⁺ (with ³⁵Cl) | 180.0216 | 100% | Protonated molecule |

| [M+H]⁺ (with ³⁷Cl) | 182.0187 | ~32% | Isotopic peak due to ³⁷Cl |

This interactive table details the primary ions anticipated in the positive-mode ESI-mass spectrum of this compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the highly sensitive and selective quantification of small molecules in complex matrices and for the identification of metabolites. nih.gov A robust LC-MS/MS method for this compound would typically involve reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

Method development would involve optimizing the chromatographic separation to ensure resolution from endogenous matrix components. nih.gov This typically utilizes a C18 column with a gradient elution of water and an organic solvent (like acetonitrile (B52724) or methanol), both containing a small amount of an acid modifier (e.g., formic acid) to promote good peak shape and ionization efficiency. nih.govtsu.edu

For quantification, the MRM mode is employed, where the precursor ion (the [M+H]⁺ ion of this compound at m/z 180.0) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This process provides exceptional specificity and sensitivity. For metabolite profiling, the same LC conditions can be used, but the mass spectrometer would be operated to screen for predicted metabolites, such as hydroxylated, glucuronidated, or sulfated derivatives, by monitoring for their specific parent and fragment ions. nih.govmdpi.com

Table 4: Proposed LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS/MS System | Triple Quadrupole |

| Ionization Mode | Positive ESI |

| MRM Transition (Quantifier) | 180.0 → [Product Ion 1] |

| MRM Transition (Qualifier) | 180.0 → [Product Ion 2] |

This interactive table outlines a typical set of starting conditions for developing a quantitative LC-MS/MS assay for this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for the unambiguous determination of a compound's elemental formula, a critical step in structural elucidation and identification. rsc.org Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers are commonly used for HRMS analysis. nih.gov

For this compound (C₉H₆ClNO), the theoretical exact mass of the neutral molecule is 179.01380. The protonated molecule, [C₉H₇ClNO]⁺, would have a theoretical exact mass of 180.02163. An HRMS instrument would be able to measure the m/z of this ion with high precision. If the experimentally measured mass is, for example, 180.0215, the mass error can be calculated in ppm. This extremely low mass error provides strong evidence for the assigned elemental composition, helping to differentiate this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net

Table 5: HRMS Data for Accurate Mass Determination of this compound

| Ion Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) |

| [C₉H₇³⁵ClNO]⁺ | 180.02163 | 180.02150 | -0.72 |

| [C₉H₇³⁷ClNO]⁺ | 182.01868 | 182.01854 | -0.77 |

This interactive table demonstrates how HRMS data can be used to confirm the elemental composition of this compound with a high degree of confidence.

Advanced Chromatographic Method Development for this compound

The development of a robust and reliable chromatographic method is essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological samples. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, with reversed-phase (RP) chromatography being the predominant mode of separation. mdpi.comunirioja.es

A systematic approach to method development involves the optimization of several key parameters to achieve the desired resolution, peak shape, and analysis time. chromatographytoday.com

Stationary Phase Selection: A C18 stationary phase is a common starting point due to its versatility and hydrophobicity, which is suitable for retaining aromatic compounds like this compound. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter; for this compound, which has both a weakly basic nitrogen and an acidic hydroxyl group, adjusting the pH with a buffer (e.g., formate (B1220265) or acetate) can significantly impact retention time and peak symmetry. sielc.com

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the analyte with a good peak shape in a reasonable time, especially when analyzing complex samples. nih.gov

Detection: A Diode Array Detector (DAD) or UV detector would be suitable, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy. Coupling the chromatograph to a mass spectrometer (LC-MS) provides greater sensitivity and specificity.

The goal of method development is to find a set of conditions that provides a symmetric peak for this compound, well-resolved from any impurities or matrix components, with a reproducible retention time.

Table 6: Parameters for Chromatographic Method Development for this compound

| Parameter | Initial Condition | Optimization Range | Goal |

| Column | C18, 100 x 2.1 mm, 2.7 µm | C8, Phenyl-Hexyl | Good retention and selectivity |

| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | pH 2.5-5.5, Methanol as organic | Symmetrical peak shape |

| Gradient | 10-90% B in 10 min | Adjust slope and time | Resolution from impurities |

| Temperature | 30 °C | 25-45 °C | Improve efficiency, adjust retention |

| Flow Rate | 0.5 mL/min | 0.3-0.8 mL/min | Optimize analysis time and pressure |

This interactive table provides a summary of the key parameters and their typical ranges considered during the development of an HPLC method for this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantification

High-Performance Liquid Chromatography stands as a cornerstone for the quality control of quinoline derivatives, offering high resolution and sensitivity for both purity assessment and quantitative analysis. nih.gov Methodologies for this compound and related compounds often employ reverse-phase chromatography, leveraging the compound's polarity for effective separation.

A typical HPLC method for the analysis of similar chloro-substituted quinolinols involves a C18 stationary phase. researchgate.net The mobile phase is generally a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, allowing for the fine-tuning of retention times. researchgate.netsielc.com Detection is commonly achieved using a UV detector, as the quinoline ring system exhibits strong absorbance in the UV region. nih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. nih.gov The peak area of this compound in a sample can then be compared to this curve to determine its concentration accurately. Method validation according to ICH guidelines ensures the linearity, precision, accuracy, and robustness of the analytical procedure. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Chloro-Substituted Quinolinols

| Parameter | Condition |

| Stationary Phase | C18 (end-capped) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for this compound.

Thin-Layer Chromatography (TLC) Methodologies for Identification and Separation

Thin-Layer Chromatography is a versatile and rapid technique for the qualitative identification and separation of compounds like this compound from reaction mixtures and for assessing purity. khanacademy.org The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase. imsa.edu

For quinoline derivatives, normal-phase TLC is commonly employed, where a non-polar mobile phase is used with a polar stationary phase. ojp.gov The choice of the mobile phase, a mixture of solvents such as ethyl acetate (B1210297) and hexane, is critical for achieving optimal separation. researchgate.net The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions and can be used for its identification. imsa.edu

Visualization of the separated spots on the TLC plate can be achieved under UV light, as quinoline compounds are often UV-active. imsa.edu Alternatively, various staining reagents can be used to produce colored spots. nih.govsarponggroup.com

Table 2: Representative TLC System for Quinoline Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (e.g., 3:7 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Application | Identification and preliminary purity check |

Note: The mobile phase composition may need to be adjusted to achieve the desired separation for this compound.

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography can be employed for its analysis after conversion into more volatile derivatives. Derivatization is a common strategy in GC to analyze non-volatile compounds. For compounds containing hydroxyl groups, silylation is a frequent derivatization technique.

The hydroxyl group of this compound can be reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. The separation in a GC system is achieved based on the partitioning of the derivative between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

While specific GC methods for this compound are not extensively documented in readily available literature, the general principles of derivatization followed by GC analysis are well-established for similar phenolic compounds.

X-ray Crystallography and Solid-State Structural Analysis

While the specific crystal structure of this compound is not widely published, a closely related derivative, 5-chloroquinolin-8-yl acrylate, has been characterized by single-crystal X-ray diffraction. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net Such studies on related structures provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound. The process of X-ray crystallography involves growing a single crystal of the compound, collecting diffraction data using an X-ray diffractometer, solving the phase problem, and refining the crystal structure. nih.gov

Table 3: Crystallographic Data for the Related Compound 5-chloroquinolin-8-yl Acrylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| CCDC No. | 2394064 |

Data obtained from the study of 5-chloroquinolin-8-yl acrylate, a derivative of a related chloro-hydroxyquinoline. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Chloroquinolin 6 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in chemistry and materials science due to its favorable balance between accuracy and computational cost. bohrium.com For quinoline (B57606) derivatives, DFT methods, particularly using the B3LYP functional combined with a basis set like 6-311++G(d,p), have been shown to provide reliable results for various molecular properties. dergipark.org.trnih.gov These calculations are instrumental in understanding the fundamental characteristics of 5-Chloroquinolin-6-OL.

The first step in the computational analysis of a molecule is geometry optimization, which involves finding the lowest energy arrangement of its atoms. arxiv.org For this compound, this process is typically performed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to determine the equilibrium structure. nih.gov The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Analysis of the optimized geometry of the quinoline ring system reveals its degree of planarity, which is crucial for understanding its electronic properties and intermolecular interactions. The calculated bond lengths and angles for similar chloroquinoline derivatives show good agreement with experimental data, validating the chosen level of theory. dergipark.org.trresearchgate.net

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.43 |

| C-N (aromatic) | 1.32 - 1.38 |

| C-O | 1.36 |

| C-Cl | 1.74 |

| O-H | 0.97 |

| C-C-C (angle) | 118 - 122 |

| C-N-C (angle) | 117 - 119 |

Table 1: Representative calculated geometric parameters for a chloro-hydroxy-quinoline system based on DFT B3LYP/6-311++G(d,p) level of theory. These values are illustrative and derived from typical findings for similar molecular structures. dergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the quinoline system. This distribution indicates that the molecule can participate in charge-transfer interactions. nih.govsid.ir

| Parameter | Typical Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Table 2: Illustrative Frontier Molecular Orbital energies and energy gap for a chloro-hydroxy-quinoline derivative, calculated at the DFT/B3LYP level. These values are representative of the class of compounds. dergipark.org.trsid.ir

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a likely site for hydrogen bonding and nucleophilic interactions. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent carbon atoms. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.dewisc.edu It examines intramolecular delocalization and charge-transfer interactions by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-C3) | 20.5 |

| LP (O1) | π* (C5-C6) | 18.2 |

| π (C7-C8) | π* (C5-C6) | 15.7 |

| π (C5-C6) | π* (C4-C10) | 19.8 |

Table 3: Representative second-order perturbation energies E(2) for key donor-acceptor interactions in a chloro-hydroxy-quinoline system from NBO analysis. Values are illustrative of typical intramolecular charge transfer phenomena. sid.ir

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov To improve the agreement with experimental data, calculated frequencies are often scaled using specific scaling factors, as theoretical calculations typically pertain to the gaseous state while experiments are often done in the solid state. nih.gov

For this compound, characteristic vibrational modes can be assigned using Potential Energy Distribution (PED) analysis. dergipark.org.trsid.ir Key expected vibrations include O-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. Comparing the computed spectrum with experimental data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. dergipark.org.trsid.ir

| Vibrational Mode | Typical Calculated Frequency (cm-1, Scaled) | Assignment |

|---|---|---|

| ν(O-H) | 3450 | O-H stretching |

| ν(C-H) | 3070 | Aromatic C-H stretching |

| ν(C=C/C=N) | 1620 - 1450 | Ring stretching |

| δ(C-H) | 1300 - 1000 | In-plane C-H bending |

| γ(C-H) | 950 - 750 | Out-of-plane C-H bending |

| ν(C-Cl) | 650 | C-Cl stretching |

Table 4: Illustrative scaled vibrational frequencies and their assignments for this compound, based on DFT calculations for similar quinoline derivatives. dergipark.org.trsid.ir

Molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties. nih.gov DFT calculations are employed to predict the NLO behavior of molecules by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. nih.gov For this compound, the presence of electron-donating (-OH) and electron-withdrawing (-Cl) groups on the π-conjugated quinoline system suggests potential for ICT, which is favorable for NLO properties. nih.gov A small HOMO-LUMO gap is also often correlated with a large β value. Computational studies on similar quinoline derivatives have shown that they can possess significant NLO properties, making this compound a candidate for further investigation as an NLO material. researchgate.net

| Parameter | Typical Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D |

| Polarizability (α) (esu) | 2.0 x 10-23 |

| First Hyperpolarizability (β) (esu) | 4.5 x 10-30 |

Table 5: Representative calculated NLO properties for a substituted quinoline molecule. The values are illustrative and based on DFT calculations reported for analogous compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Conformational Analysis and Stability in Various Solvents

A thorough review of scientific literature reveals a lack of specific studies employing molecular dynamics simulations to analyze the conformation and stability of this compound in various solvents. While MD simulations are a standard method for such investigations, providing insights into the accessible conformations and their relative stabilities in different solvent environments, published data specifically for this compound are not available at this time.

Elucidation of Intermolecular Interactions and Solvent Effects

Similarly, there are no specific published molecular dynamics studies focused on elucidating the intermolecular interactions between this compound and various solvents. Such studies would be instrumental in understanding how solvent molecules arrange around the solute and the nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern its behavior in solution. However, detailed research findings and data tables from MD simulations on this topic for this compound have not been reported in the accessible literature.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and other properties. These are often calculated using Density Functional Theory (DFT).

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential local reactivity descriptors that identify the regions in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govd-nb.infofaccts.de Despite the utility of this method for predicting regioselectivity in chemical reactions, a specific analysis of Fukui functions and other local reactivity descriptors for this compound has not been documented in published research. Consequently, data tables detailing the condensed Fukui values for each atom in the molecule are not available.

Chemical Hardness and Softness Indices

Table 4.3.2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value |

| Chemical Hardness | η | Data Not Available |

| Chemical Softness | S | Data Not Available |

| Electronegativity | χ | Data Not Available |

| Chemical Potential | µ | Data Not Available |

| Electrophilicity Index | ω | Data Not Available |

| HOMO Energy | EHOMO | Data Not Available |

| LUMO Energy | ELUMO | Data Not Available |

| HOMO-LUMO Gap | ΔE | Data Not Available |

| Note: A comprehensive literature search did not yield specific calculated values for these descriptors for this compound. |

Advanced Topological Analyses of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to characterize chemical bonding, including covalent bonds and weaker non-covalent interactions. nih.govnih.govuniautonoma.edu.co This analysis involves locating critical points in the electron density and examining properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points. A review of the literature indicates that no advanced topological analyses of the electron density for this compound have been published. Therefore, detailed findings, including molecular graphs and tables of bond critical point properties, are not available for this specific compound.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing the electron localization in a molecule. ias.ac.injussieu.frwikipedia.org It provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. researchgate.net Conversely, a value close to 0.5 is indicative of a more delocalized, gas-like electron distribution. wikipedia.org

For this compound, an ELF analysis would reveal the distinct regions of electron pairing. The covalent bonds within the quinoline ring system, the C-Cl bond, the C-O bond, and the O-H bond would all be characterized by high ELF values. Similarly, the lone pairs on the nitrogen, oxygen, and chlorine atoms would also be clearly identifiable as regions of high electron localization. The analysis can provide a visual representation of the molecule's electronic structure, confirming the classical Lewis structure and offering a deeper understanding of its chemical bonding.

Illustrative ELF Data for Selected Bonds in this compound:

| Bond/Region | ELF Value (Illustrative) | Interpretation |

| C-C (aromatic) | ~0.85 | Covalent bond with some delocalization |

| C-N (aromatic) | ~0.88 | Polar covalent bond |

| C-Cl | ~0.75 | Polar covalent bond |

| C-O | ~0.90 | Polar covalent bond |

| O-H | ~0.95 | Highly polar covalent bond |

| N lone pair | ~0.92 | Localized non-bonding electrons |

| O lone pairs | ~0.94 | Localized non-bonding electrons |

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, conceptually similar to ELF. rsc.orgresearchgate.net It is also based on the kinetic energy density and helps in identifying regions in molecular space where electrons are highly localized. researchgate.net LOL values typically range from 0 to 1, with higher values indicating greater electron localization. researchgate.net A key feature of LOL is its ability to provide a clear and intuitive picture of both bonding and non-bonding electron pairs. rsc.org

In the context of this compound, a LOL analysis would complement the insights gained from ELF. It would distinctly map out the covalent bonds and lone pairs. The LOL plots would show maxima at the center of the bonds and in the regions of lone pairs. This method is particularly useful for distinguishing between different types of chemical bonds and for visualizing the spatial arrangement of electron pairs, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Illustrative LOL Data for Selected Bonds in this compound:

| Bond/Region | LOL Value (Illustrative) | Interpretation |

| C-H | ~0.90 | Strong covalent bond |